molecular formula C20H19NO6 B6503288 ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 896820-02-3

ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B6503288
CAS No.: 896820-02-3
M. Wt: 369.4 g/mol
InChI Key: YNEZITSOXUGKLG-UHFFFAOYSA-N
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Description

Ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12123733 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Benzofuran derivatives, including ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) through mechanisms involving oxidative stress and mitochondrial dysfunction .

1.2 Anti-inflammatory Properties
Research indicates that benzofuran compounds possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

  • Case Study : A study highlighted in Phytotherapy Research reported that certain benzofuran derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuropharmacology

2.1 Neuroprotective Effects
this compound has shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent .

Synthetic Applications

3.1 Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as esterification and cyclization to construct the benzofuran core with specific functional groups .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer activity
Anti-inflammatory properties
NeuropharmacologyNeuroprotective effects
Synthetic ApplicationsIntermediate for pharmaceutical synthesis

Properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)18-15-10-14(26-11-17(21)22)8-9-16(15)27-19(18)12-4-6-13(24-2)7-5-12/h4-10H,3,11H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZITSOXUGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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